![molecular formula C8H6ClNO B597105 3-氯-6-甲基苯并[d]异噁唑 CAS No. 16302-64-0](/img/structure/B597105.png)

3-氯-6-甲基苯并[d]异噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

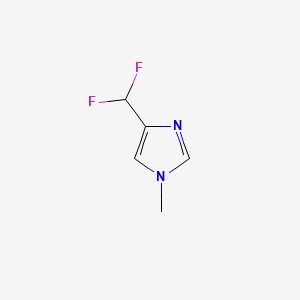

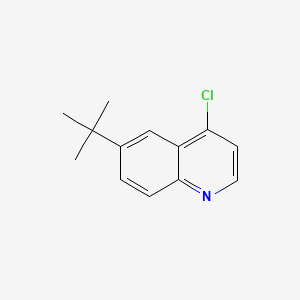

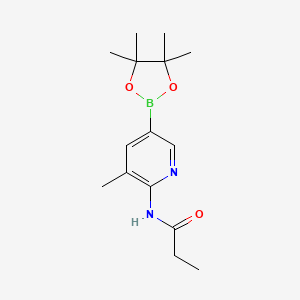

3-Chloro-6-methylbenzo[d]isoxazole is a chemical compound with the molecular formula C8H6ClNO . It has a molecular weight of 167.59 .

Synthesis Analysis

The synthesis of 3-Chloro-6-methylbenzo[d]isoxazole involves a multi-step reaction . The first step involves the use of methanol, hexane, and benzene. The second step involves the use of hydroxylamine and sodium hydroxide in 1,4-dioxane and water at 20°C for 12 hours. The third step involves the use of 1,1’-carbonyldiimidazole in tetrahydrofuran at 70°C. The final step involves the use of triethylamine and trichlorophosphate at 90°C for 5 hours in a sealed tube .Molecular Structure Analysis

The InChI Key for 3-Chloro-6-methylbenzo[d]isoxazole is RUNSDQIHKJDPRK-UHFFFAOYSA-N .Chemical Reactions Analysis

The synthesis of isoxazole derivatives, including 3-Chloro-6-methylbenzo[d]isoxazole, often involves a 1,3-dipolar cycloaddition reaction . In this reaction, one 1,3-dipole and one dipolarophile are required .Physical And Chemical Properties Analysis

3-Chloro-6-methylbenzo[d]isoxazole is stored in an inert atmosphere at 2-8°C . The boiling point is not specified .科学研究应用

Medicinal Chemistry: Antimicrobial Agents

3-Chloro-6-methylbenzo[d]isoxazole derivatives have been explored for their antimicrobial properties. Researchers have synthesized various compounds containing the isoxazole moiety and tested them against different bacterial strains. For instance, certain derivatives have shown potential against Staphylococcus aureus and Escherichia coli, which are common pathogens responsible for various infections .

Organic Synthesis: Building Blocks

In organic synthesis, 3-Chloro-6-methylbenzo[d]isoxazole serves as a versatile building block. It can undergo various chemical reactions, including cycloadditions, to form more complex molecules. This compound is particularly useful in constructing molecules with potential pharmacological activities, such as anticancer or anti-inflammatory agents .

Pharmacology: Anti-inflammatory Drugs

Isoxazole rings, like the one present in 3-Chloro-6-methylbenzo[d]isoxazole, are found in many anti-inflammatory drugs. The substitution pattern on the isoxazole ring is crucial for the biological activity, and derivatives of this compound have been studied for their potential to treat inflammation-related conditions .

Drug Discovery: Tyrosine Kinase Inhibitors

The isoxazole ring is a common feature in tyrosine kinase inhibitors, which are a class of drugs used to treat various cancers. 3-Chloro-6-methylbenzo[d]isoxazole could be used to synthesize new analogs that inhibit specific tyrosine kinases involved in cancer cell proliferation .

Environmental Impact: Degradation Studies

The environmental impact of chemicals like 3-Chloro-6-methylbenzo[d]isoxazole is of growing concern. Research into the degradation pathways and persistence of this compound in the environment is crucial for assessing its ecological footprint and developing strategies for its safe disposal .

Safety and Handling: Occupational Health

Understanding the safety and handling requirements of 3-Chloro-6-methylbenzo[d]isoxazole is essential for researchers and workers in the chemical industry. Studies on its toxicity, potential hazards, and appropriate precautionary measures are necessary to ensure a safe working environment .

安全和危害

未来方向

Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . Given its significance, there is a continuous effort to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles, including 3-Chloro-6-methylbenzo[d]isoxazole, is a promising area of research .

属性

IUPAC Name |

3-chloro-6-methyl-1,2-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-2-3-6-7(4-5)11-10-8(6)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNSDQIHKJDPRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NO2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716999 |

Source

|

| Record name | 3-Chloro-6-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16302-64-0 |

Source

|

| Record name | 3-Chloro-6-methyl-1,2-benzisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16302-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B597023.png)

![7-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B597034.png)

![3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate](/img/structure/B597039.png)